[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
Overview
Description
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share structural similarities with the chlorinated and fluorinated aromatic rings.
Cyclen-Based Compounds: These compounds also feature complex ring structures and are studied for their biological activities.
Uniqueness
What sets [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone apart is its unique combination of an oxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c1-14-7-9-17(10-8-14)28-12-11-27(13-15(28)2)23(29)20-16(3)30-26-22(20)21-18(24)5-4-6-19(21)25/h4-10,15H,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSGVSCDBBWIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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